Home > Products > Screening Compounds P116591 > Idraparinux sodium
Idraparinux sodium - 149920-56-9

Idraparinux sodium

Catalog Number: EVT-442796
CAS Number: 149920-56-9
Molecular Formula: C38H64NaO49S7
Molecular Weight: 1552.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Idraparinux, a synthetic pentasaccharide is an antithrombin-dependent inhibitor of activated factor X. It was developed for the treatment and prevention of thromboembolic events. However, clinical trials have revealed that idraparinux had lead to bleeding. As a result, Sanofi stopped the development of the drug.
Source and Classification

Idraparinux sodium is classified as an anticoagulant and is chemically categorized as a fully O-sulfated, O-methylated pentasaccharide. Its structural properties are similar to those of fondaparinux but with modifications that enhance its pharmacokinetic profile . The compound's chemical formula is C38H55Na9O49S7C_{38}H_{55}Na_9O_{49}S_7 with a molar mass of approximately 1727.14 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of idraparinux sodium has been approached through various methodologies, reflecting advancements in synthetic organic chemistry. Notably, a modular one-pot synthesis has been reported that utilizes glycosyl phosphates with protective groups to facilitate the assembly of the pentasaccharide structure .

Key steps in the synthesis include:

  • Glycosylation Reactions: These reactions involve coupling sugar units through selective activation methods. For instance, the use of N-iodosuccinimide and trimethylsilyl triflate has been employed to activate glycosyl donors effectively.
  • Deprotection Steps: After the assembly of the pentasaccharide, protecting groups must be removed to yield the final product. This often involves acid or base treatment to restore functional groups necessary for biological activity .
Molecular Structure Analysis

Structure and Data

Idraparinux sodium consists of a pentasaccharide backbone characterized by specific stereochemistry and sulfation patterns that are crucial for its anticoagulant activity. The molecular structure can be represented as follows:

  • Chemical Formula: C38H55Na9O49S7C_{38}H_{55}Na_9O_{49}S_7
  • Molecular Weight: 1727.14 g/mol

The structure features multiple sulfate groups that enhance its interaction with antithrombin III, thereby amplifying its anticoagulant effect .

Chemical Reactions Analysis

Reactions and Technical Details

Idraparinux sodium undergoes several chemical reactions during its synthesis and modification:

  • Glycosylation: This is a critical step involving the formation of glycosidic bonds between sugar units.
  • Sulfation: The introduction of sulfate groups is essential for its activity as an anticoagulant. This can be achieved using sulfur trioxide complexes in organic solvents .
  • Deacetylation and Hydrolysis: These reactions are necessary for removing acetyl protecting groups, yielding hydroxyl functionalities required for biological activity.
Mechanism of Action

Process and Data

The mechanism by which idraparinux sodium exerts its anticoagulant effect involves selective inhibition of coagulation factor Xa. By binding to antithrombin III, it enhances the natural inhibitory pathways within the coagulation cascade, leading to reduced thrombin generation. This process is crucial in preventing thrombus formation in clinical settings .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Idraparinux sodium exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white powder.
  • Solubility: Highly soluble in water due to its ionic nature from sulfate groups.
  • Stability: It shows stability under specific storage conditions but may degrade under extreme pH or temperature variations.

Relevant data includes:

  • Elimination Half-Life: Approximately 80–130 hours, significantly longer than fondaparinux's 17 hours .
  • Administration Route: Subcutaneous injection is the preferred route for administration.
Chemical Structure and Pharmacological Classification

Molecular Architecture of Idraparinux Sodium

Idraparinux sodium is a fully synthetic pentasaccharide with the molecular formula C38H55Na9O49S7 and a molecular weight of 1,727.14 g/mol [3] [9]. Its structure consists of five sugar units arranged in a specific sequence: D-glucosamine-L-iduronic acid-D-glucose-L-iduronic acid-D-glucose. Key modifications distinguish its pharmacological profile:

  • Methylation: All hydroxyl groups (except those at strategic positions) are methylated (–OCH3), enhancing metabolic stability [5] [9].
  • Sulfation: Seven sulfate groups (–OSO3) provide strong negative charges, critical for binding to antithrombin (AT) [3] [8].
  • Carboxylation: Two glucuronic acid units feature carboxyl groups (–COO), contributing to electrostatic interactions [9].

The nonasodium salt form ensures water solubility, facilitating subcutaneous administration. The spatial orientation of its sulfate groups (particularly at the 3-O and 6-O positions) creates a high-affinity template for AT binding [8]. Table 1 details key structural identifiers:

Table 1: Structural Identifiers of Idraparinux Sodium

PropertyValue
SMILES[Na+].[Na+].[H][C@]1(O[C@H]2C@H...[C@H]1OC
InChI KeyMVPQUSQUURLQKF-MCPDASDXSA-E
IUPAC NameNonasodium (2R,3S,4S,5R,6R)-3-{[(2R,3R,4S,5R,6R)...oxane-2-carboxylate
CAS Number149920-56-9 (Idraparinux sodium); 162610-17-5 (Idraparinux)

Structural Analogues: Relationship to Fondaparinux and Other Pentasaccharides

Idraparinux sodium shares a pentasaccharide backbone with fondaparinux but features strategic modifications that profoundly alter its pharmacokinetics:

  • Methylation Pattern: Idraparinux is per-O-methylated, whereas fondaparinux retains hydroxyl groups at positions critical for rapid renal clearance. This methylation reduces Idraparinux’s renal elimination, extending its half-life to 80–130 hours (vs. fondaparinux’s 17 hours) [2] [5].
  • Sulfation Density: Both compounds contain seven sulfate groups, but Idraparinux’s methyl groups enhance lipophilicity, increasing AT-binding affinity 10-fold compared to fondaparinux [8].
  • Biotinylated Derivative (Idrabiotaparinux): A biotin moiety conjugated to the non-reducing end enables rapid neutralization via avidin infusion, addressing Idraparinux’s irreversibility [2] [5].

Table 2 compares key features of pentasaccharide anticoagulants:Table 2: Structural and Pharmacokinetic Comparison of Pentasaccharides

FeatureIdraparinux SodiumFondaparinux SodiumIdrabiotaparinux Sodium
Methyl Groups909
Sulfate Groups777
Biotin TagNoNoYes
Half-life (hrs)80–13014–1680–130
NeutralizationNonePartially reversibleAvidin-mediated

Mechanism of Action: Selective Factor Xa Inhibition

Idraparinux exerts anticoagulant effects exclusively through indirect, selective inhibition of Factor Xa (FXa) via a well-defined mechanism:

  • Antithrombin (AT) Activation: The pentasaccharide binds reversibly to a specific lysine site in AT, inducing a conformational change that accelerates AT’s activity 300-fold [6] [8].
  • FXa Inactivation: Activated AT covalently binds and neutralizes FXa, disrupting the coagulation cascade’s amplification phase. This prevents thrombin generation from prothrombin [4] [6].
  • Catalytic Specificity: Unlike heparins, Idraparinux does not inhibit thrombin (Factor IIa) directly, as it lacks the additional 13-saccharide sequence required for thrombin-AT bridging [4] [6].

The inhibition is catalytic (one Idraparinux molecule inactivates multiple FXa molecules) and pH-independent, maintaining efficacy across physiological conditions [8]. Table 3 contrasts mechanisms of pentasaccharides:

Table 3: Pharmacodynamic Profiles of Pentasaccharide Anticoagulants

ParameterIdraparinux SodiumFondaparinux Sodium
TargetFXa onlyFXa only
AT Affinity (Kd)~0.1 nM~1.5 nM
Thrombin InhibitionNoneNone
Catalytic TurnoverYesYes

Properties

CAS Number

149920-56-9

Product Name

Idraparinux sodium

IUPAC Name

nonasodium;(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxylato-4,5-dimethoxy-6-[(2R,3R,4S,5R,6S)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4,5-dimethoxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyoxane-2-carboxylate

Molecular Formula

C38H64NaO49S7

Molecular Weight

1552.3 g/mol

InChI

InChI=1S/C38H64O49S7.Na/c1-64-15-12(9-72-88(43,44)45)76-35(27(68-5)18(15)65-2)80-21-19(66-3)28(69-6)37(82-25(21)32(39)40)79-17-14(11-74-90(49,50)51)77-38(31(87-94(61,62)63)24(17)85-92(55,56)57)81-22-20(67-4)29(70-7)36(83-26(22)33(41)42)78-16-13(10-73-89(46,47)48)75-34(71-8)30(86-93(58,59)60)23(16)84-91(52,53)54;/h12-31,34-38H,9-11H2,1-8H3,(H,39,40)(H,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63);/t12-,13-,14-,15-,16-,17-,18+,19+,20+,21+,22+,23+,24+,25+,26-,27-,28-,29-,30-,31-,34+,35-,36-,37-,38-;/m1./s1

InChI Key

LRWRCXOPMFQZNL-QIEZGXCVSA-N

SMILES

COC1C(OC(C(C1OC)OC)OC2C(C(C(OC2C(=O)[O-])OC3C(OC(C(C3OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC4C(C(C(OC4C(=O)[O-])OC5C(OC(C(C5OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC)COS(=O)(=O)[O-])OC)OC)COS(=O)(=O)[O-])OC)OC)COS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Synonyms

idraparinux
idraparinux sodium
ORG 34006
ORG-34006
SANORG 34006
SANORG-34006
SR 34006
SR-34006
SR34006

Canonical SMILES

COC1C(OC(C(C1OC)OC)OC2C(C(C(OC2C(=O)O)OC3C(OC(C(C3OS(=O)(=O)O)OS(=O)(=O)O)OC4C(C(C(OC4C(=O)O)OC5C(OC(C(C5OS(=O)(=O)O)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O.[Na]

Isomeric SMILES

CO[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC)OC)O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OS(=O)(=O)O)OS(=O)(=O)O)O[C@H]4[C@@H]([C@H]([C@@H](O[C@H]4C(=O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OS(=O)(=O)O)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O.[Na]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.